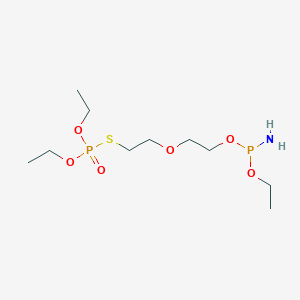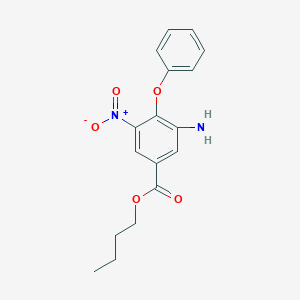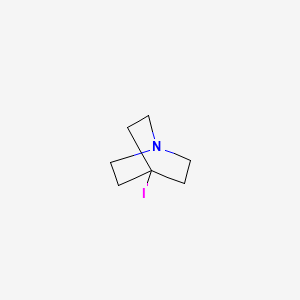
1-Azabicyclo(2.2.2)octane, 4-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo(2.2.2)octane, 4-iodo- is a chemical compound with the molecular formula C7H12IN and a molecular weight of 237.08 g/mol It is a derivative of 1-azabicyclo(222)octane, where an iodine atom is substituted at the 4-position
Méthodes De Préparation
The synthesis of 1-azabicyclo(2.2.2)octane, 4-iodo- typically involves the iodination of 1-azabicyclo(2.2.2)octane. One common method is the reaction of 1-azabicyclo(2.2.2)octane with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Analyse Des Réactions Chimiques
1-Azabicyclo(2.2.2)octane, 4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ring-Opening Reactions: The bicyclic structure can be opened under specific conditions, leading to the formation of linear or other cyclic products.
Common reagents used in these reactions include sodium periodate, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-Azabicyclo(2.2.2)octane, 4-iodo- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-azabicyclo(2.2.2)octane, 4-iodo- involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules . The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
1-Azabicyclo(2.2.2)octane, 4-iodo- can be compared with other similar compounds, such as:
1-Azabicyclo(2.2.2)octane: The parent compound without the iodine substitution.
1-Benzyl-4-aza-1-azoniabicyclo(2.2.2)octane: A derivative with a benzyl group and a quaternary ammonium ion.
2-Azabicyclo(3.2.1)octane: A related bicyclic compound with a different ring structure.
The uniqueness of 1-azabicyclo(2.2.2)octane, 4-iodo- lies in its iodine substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
27701-90-2 |
|---|---|
Formule moléculaire |
C7H12IN |
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
4-iodo-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H12IN/c8-7-1-4-9(5-2-7)6-3-7/h1-6H2 |
Clé InChI |
KLPGPCRMPAELML-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1(CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
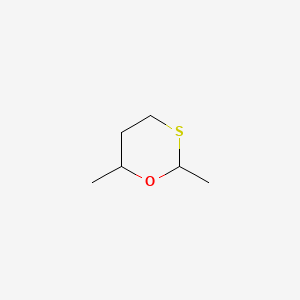
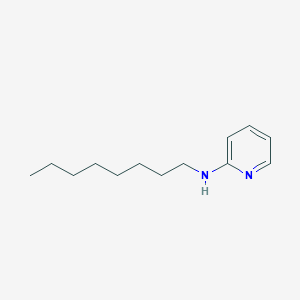
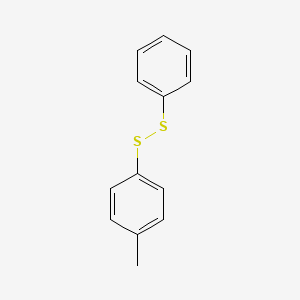
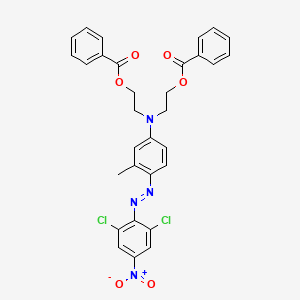
![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)
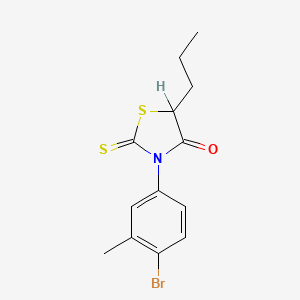
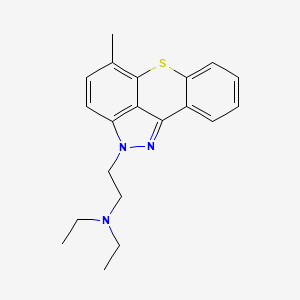
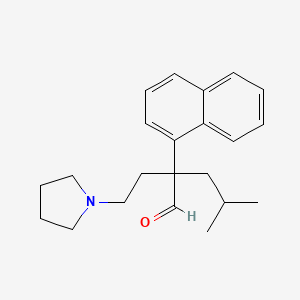
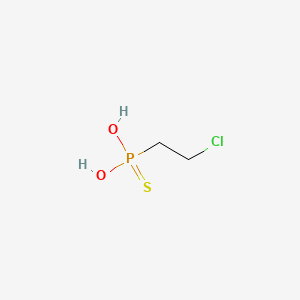
![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)
